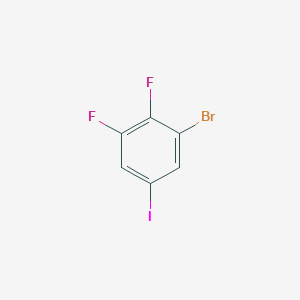

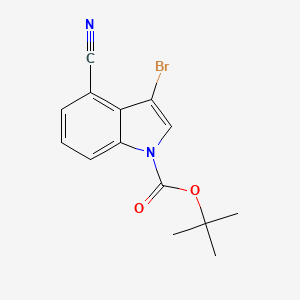

![molecular formula C10H12N2S B2954776 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1286726-59-7](/img/structure/B2954776.png)

3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing two heteroatoms (one sulfur atom and one nitrogen atom), and three carbon atoms . The compound also contains three methyl groups attached to the benzene ring .Scientific Research Applications

Modulation of p53 Activity

Research has identified spiro(oxindole-3,3'-thiazolidine)-based derivatives as potential modulators of p53 activity. Compounds within this category have shown to inhibit cell growth in various human tumor cells, with some inducing apoptotic cell death in human melanoma cell lines and others showing a clear arrest at the G2/M phase, indicating a delay in cell cycle progression. This suggests potential applications in cancer research and treatment strategies (Gomez-Monterrey et al., 2010).

Transition Metal Complexes

Imidazolin-2-imines, a subclass of guanidines, have been studied for their use as precursors for the generation of anionic imidazolin-2-iminato ligands. These ligands have been utilized in transition metal complexes as ancillary ligands in homogeneous catalysts, particularly for olefin polymerization and alkyne metathesis. This showcases their potential in material science and catalysis research (Wu & Tamm, 2014).

Biocatalysis in Heterocyclic Chemistry

The imine reductase (IRED) enzymes have been applied for the asymmetric reduction of sulfur-containing heterocyclic imines, demonstrating the potential for efficient biotransformations on a preparative scale with high selectivities. This methodology is significant for organic chemistry, particularly in drug discovery and synthesis (Völler, 2018).

Antimicrobial Activity

Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, synthesized from the reaction with different substituted benzaldehydes and evaluated for their antibacterial activity, have shown significant activity against both gram-negative and gram-positive bacteria. This suggests their potential applications in developing new antimicrobial agents (Hussein & Azeez, 2013).

Future Directions

Thiazole derivatives, including “3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine”, may have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these potential applications, optimizing synthesis methods, and investigating the compound’s mechanism of action, safety, and hazards.

Properties

IUPAC Name |

3,5,7-trimethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-4-7(2)9-8(5-6)12(3)10(11)13-9/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQJJIZYGGEAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=N)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

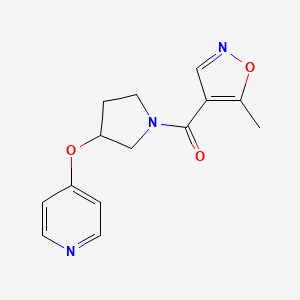

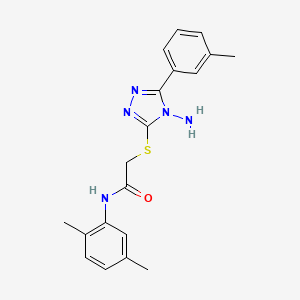

![(Z)-2-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2H-chromene-3-carboxamide](/img/structure/B2954701.png)

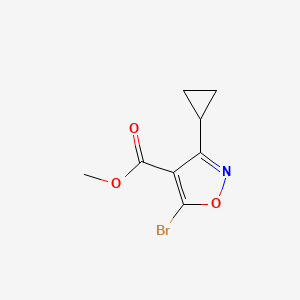

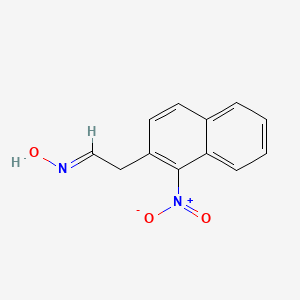

![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)

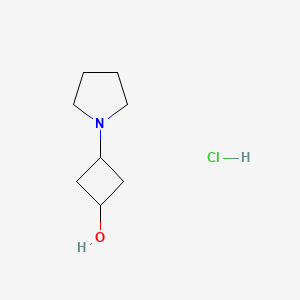

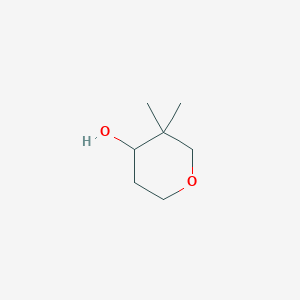

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)